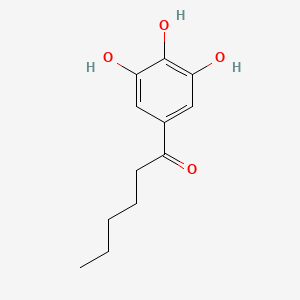
1-(3,4,5-Trihydroxyphenyl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4,5-Trihydroxyphenyl)hexan-1-one is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of a hexanone chain attached to a phenyl ring substituted with three hydroxyl groups at the 3, 4, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trihydroxyphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the condensation of 3,4,5-trihydroxybenzaldehyde with hexanone under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4,5-Trihydroxyphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the hexanone chain can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
1-(3,4,5-Trihydroxyphenyl)hexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s hydroxyl groups make it a potential antioxidant, and it is studied for its ability to scavenge free radicals.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-(3,4,5-trihydroxyphenyl)hexan-1-one exerts its effects is primarily through its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. Additionally, the compound may act as an antioxidant by donating electrons to neutralize free radicals, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dihydroxyphenyl)hexan-1-one: Lacks one hydroxyl group compared to 1-(3,4,5-trihydroxyphenyl)hexan-1-one, which may affect its reactivity and biological activity.
1-(3,5-Dihydroxyphenyl)hexan-1-one: Similar structure but with hydroxyl groups at different positions, leading to different chemical properties.
1-(4-Hydroxyphenyl)hexan-1-one:
Uniqueness: this compound is unique due to the presence of three hydroxyl groups on the phenyl ring, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various chemical reactions and applications in research and industry.
Eigenschaften
CAS-Nummer |
6345-66-0 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
1-(3,4,5-trihydroxyphenyl)hexan-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-5-9(13)8-6-10(14)12(16)11(15)7-8/h6-7,14-16H,2-5H2,1H3 |
InChI-Schlüssel |
IFYDUMLMLPWDRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C1=CC(=C(C(=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


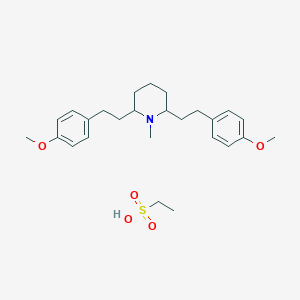
![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
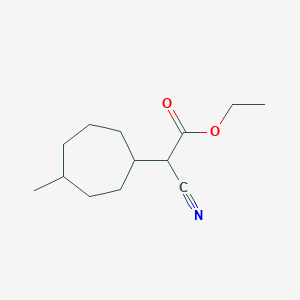
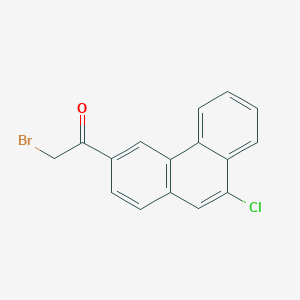
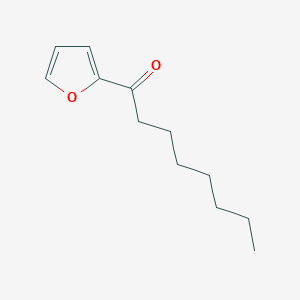
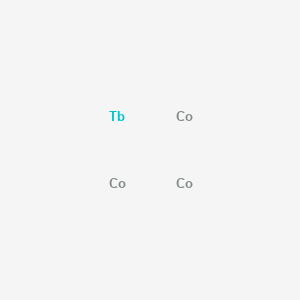
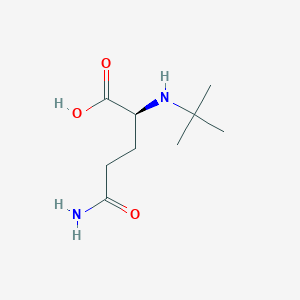
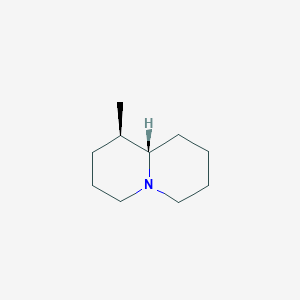

![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
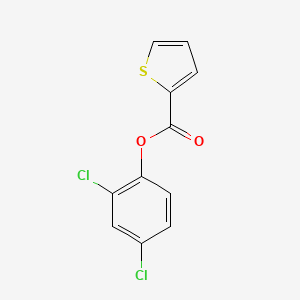
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
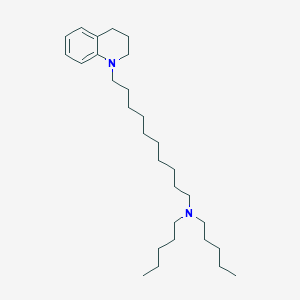
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)
